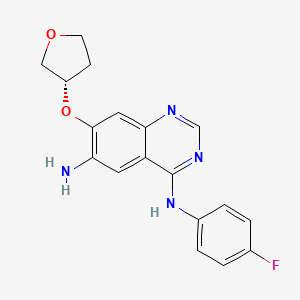
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, a pyrrolidinone ring, and a substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Substitution Reactions:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the quinazoline core with the pyrrolidinone ring under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
化学反応の分析
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidinone ring can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects in cancer and inflammatory diseases
類似化合物との比較
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) can be compared with other similar compounds, such as:
Gefitinib: A tyrosine kinase inhibitor with a similar quinazoline core, used in the treatment of non-small cell lung cancer.
Erlotinib: Another tyrosine kinase inhibitor with a similar structure, used in the treatment of pancreatic and lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which may confer distinct biological activities and chemical reactivity .
特性
IUPAC Name |
1-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3/c1-28-16-8-14-11(7-15(16)25-17(26)4-5-18(25)27)19(23-9-22-14)24-10-2-3-13(21)12(20)6-10/h2-3,6-9,17,26H,4-5H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYROAISCXBYHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N4C(CCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3R)-3-fluoropiperidin-1-ium-3-yl]methanol;chloride](/img/structure/B8236465.png)



![(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B8236490.png)


![(R)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one (Ibrutinib Impurity)](/img/structure/B8236511.png)






